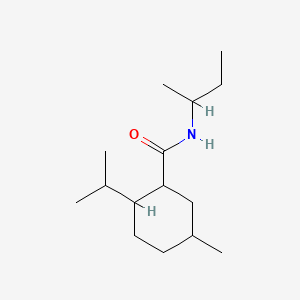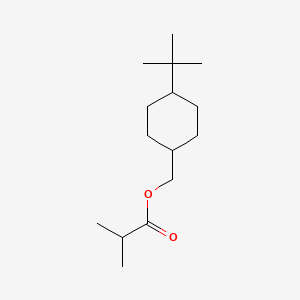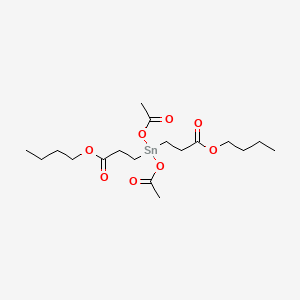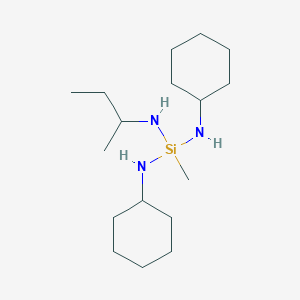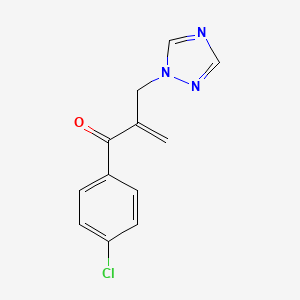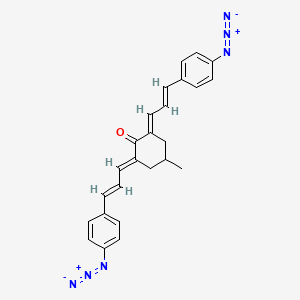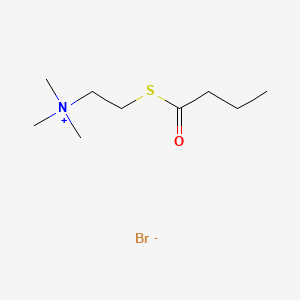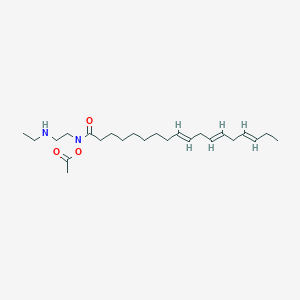
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is a complex organic compound with the molecular formula C22H40N2O2.C2H4O2 and a molecular weight of 406.60. This compound is known for its unique structure, which includes a long hydrocarbon chain with multiple double bonds and functional groups that make it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with 2-(2-hydroxyethylamino)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in cell signaling and membrane dynamics.
Medicine: Explored for its therapeutic potential in treating inflammatory and metabolic disorders.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in lipid metabolism and inflammatory responses. Its long hydrocarbon chain allows it to integrate into cell membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)octadecanamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is unique due to its multiple double bonds, which confer distinct chemical reactivity and biological activity. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.
Properties
CAS No. |
94139-12-5 |
|---|---|
Molecular Formula |
C24H42N2O3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino] acetate |
InChI |
InChI=1S/C24H42N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h6-7,9-10,12-13,25H,4-5,8,11,14-22H2,1-3H3/b7-6+,10-9+,13-12+ |
InChI Key |
CAWUNVXZNYDOCP-YHTMAJSVSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


